![molecular formula C20H25N3O2 B14931072 1-(3,5-Dimethylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B14931072.png)
1-(3,5-Dimethylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-DIMETHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both aromatic and morpholine moieties, suggests potential biological activity and utility in chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA typically involves the reaction of 3,5-dimethylaniline with 4-(morpholinomethyl)aniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under mild conditions to yield the desired urea derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-DIMETHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. The aromatic and morpholine moieties may enable binding to enzymes or receptors, modulating their activity. The exact pathways and targets would require further experimental investigation to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,5-DIMETHYLPHENYL)-N’-PHENYLUREA: Lacks the morpholine moiety, potentially altering its biological activity.
N-(3,5-DIMETHYLPHENYL)-N’-(4-METHYLPHENYL)UREA: Similar structure but with a methyl group instead of the morpholine moiety.
Uniqueness
The presence of both 3,5-dimethylphenyl and morpholinomethyl groups in N-(3,5-DIMETHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA may confer unique properties, such as enhanced binding affinity to certain biological targets or improved solubility in aqueous environments.
Propiedades
Fórmula molecular |
C20H25N3O2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
1-(3,5-dimethylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea |
InChI |
InChI=1S/C20H25N3O2/c1-15-11-16(2)13-19(12-15)22-20(24)21-18-5-3-17(4-6-18)14-23-7-9-25-10-8-23/h3-6,11-13H,7-10,14H2,1-2H3,(H2,21,22,24) |
Clave InChI |
CGDDOVXUFXXJFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-chloro-2-hydroxybenzylidene)propanohydrazide](/img/structure/B14930993.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14931007.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B14931011.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane](/img/structure/B14931012.png)
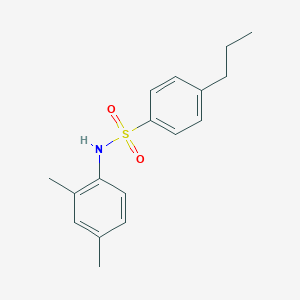
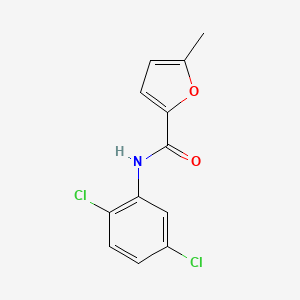
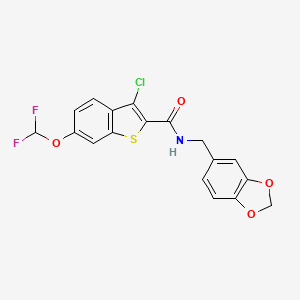
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B14931025.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B14931048.png)
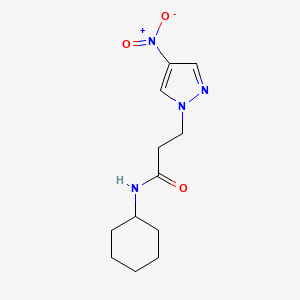
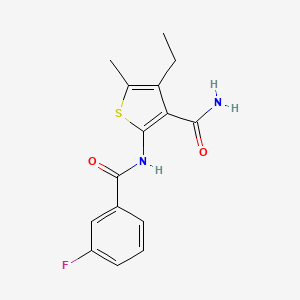
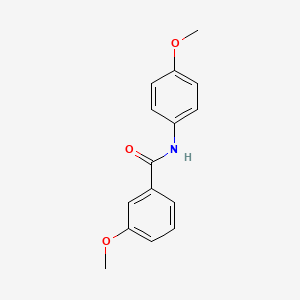
![Methyl 4-{[(4-carbamoylphenyl)carbamoyl]amino}benzoate](/img/structure/B14931066.png)
![3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14931083.png)
